6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
Compounds structurally related to triazolopyrazines, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, have been explored for their potential as cardiovascular agents. Studies have identified certain derivatives exhibiting significant coronary vasodilating and antihypertensive activities, highlighting the therapeutic potential of these compounds in treating cardiovascular diseases (Sato et al., 1980).
Antitumor and Antimicrobial Activities
Research into enaminones and their derivatives, including triazolopyrimidines, has demonstrated promising antitumor and antimicrobial properties. For instance, certain pyrazole derivatives synthesized from enaminones showed inhibitory effects against human breast and liver carcinoma cell lines, comparable to standard drugs. This suggests potential applications in developing new anticancer and antimicrobial agents (Riyadh, 2011).
Synthesis of Novel Derivatives
The synthesis of novel derivatives of triazolopyrazines and related compounds has been an area of active research. Techniques have been developed to create various derivatives, demonstrating the chemical versatility and potential for discovering new biological activities. For example, new thienopyrimidine derivatives with pronounced antimicrobial activity have been synthesized, showcasing the utility of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Pharmacokinetic Optimization
Efforts in pharmacokinetic optimization of triazolopyridine derivatives have led to the identification of compounds with improved drug-like properties, including brain penetration and in vivo target engagement. This work is critical for advancing potential therapeutic agents to clinical development, as exemplified by the optimization of P2X7 receptor antagonists for treating neurological conditions (Letavic et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of the organism’s growth
Biochemical Pathways
It’s known that similar compounds affect the growth ofMycobacterium tuberculosis H37Ra , suggesting that this compound may interfere with the organism’s metabolic pathways .
Pharmacokinetics
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may have good bioavailability .
Result of Action
It’s known that similar compounds inhibit the growth ofMycobacterium tuberculosis H37Ra , suggesting that this compound may have a similar effect .
Action Environment
It’s known that similar compounds exhibit significant activity againstMycobacterium tuberculosis H37Ra under laboratory conditions, suggesting that this compound may also be effective in a controlled environment .
Properties
IUPAC Name |
6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-9-8-20-12(14(22)17-9)11(18-19-20)13(21)16-7-4-10-2-5-15-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,16,21)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOSRBPRCHUJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCCC3=CC=NC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.